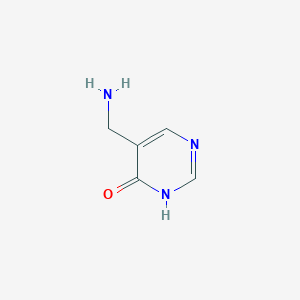
3-Méthyl-4-(4-phénoxybenzoyl)pipérazin-2-one
Vue d'ensemble
Description
3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Applications De Recherche Scientifique
3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Phenoxybenzoyl)piperazine
- 3-Methyl-4-benzoylpiperazine
- 4-(4-Phenoxyphenyl)piperazine
Uniqueness
3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxybenzoyl group and a piperazin-2-one core makes it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-methyl-4-(4-phenoxybenzoyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-17(21)19-11-12-20(13)18(22)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNYWSAMHDFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256299 | |
| Record name | 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103994-44-0 | |
| Record name | 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1103994-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(azepane-1-sulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]piperazine-1-carboxamide](/img/structure/B1649938.png)
![N-[1-(carbamoylmethyl)piperidin-4-yl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1649940.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1649941.png)
![2-[4-(dimethylamino)-3-nitrobenzenesulfonamido]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1649942.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[4-(N-methyl2-fluorobenzenesulfonamido)phenoxy]acetamide](/img/structure/B1649943.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(furan-2-yl)methyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1649944.png)
![N-(2,6-dimethylphenyl)-8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxamide](/img/structure/B1649946.png)
![N-[4-(benzyloxy)phenyl]-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B1649948.png)

![N-{[1-(tert-butoxycarbonyl)piperidin-4-yl]carbonyl}-beta-alanine](/img/structure/B1649951.png)


![4-Ethyl-6-[5-methyl-4-(4-phenylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B1649958.png)
